molecular formula C22H36O9S B13398058 (3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate

(3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate

Cat. No.: B13398058
M. Wt: 476.6 g/mol
InChI Key: XIROMIKWUKFPAA-UHFFFAOYSA-N
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Description

(3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate is an organic compound that belongs to the class of acetylated thioglycosides. This compound is characterized by the presence of multiple acetoxy groups and an octylsulfanyl group attached to an oxane ring. It is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate typically involves the acetylation of a thioglycoside precursor. The precursor can be prepared by reacting a sugar derivative with an octylthiol in the presence of a catalyst. The acetylation is then carried out using acetic anhydride and a base such as pyridine under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate involves its interaction with molecular targets through its functional groups. The acetoxy groups can participate in esterification reactions, while the octylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside
  • Octyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

Comparison: (3,4,5-Triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate is unique due to the specific positioning of its acetoxy groups and the presence of an octylsulfanyl group This structural arrangement imparts distinct reactivity and functional properties compared to other acetylated thioglycosides

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROMIKWUKFPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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